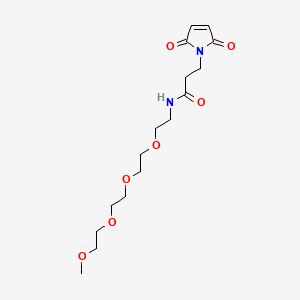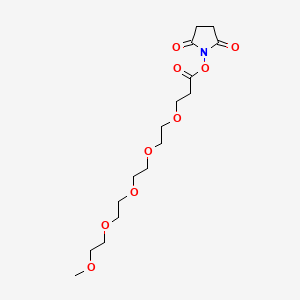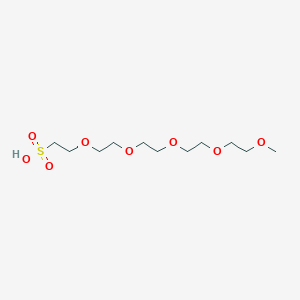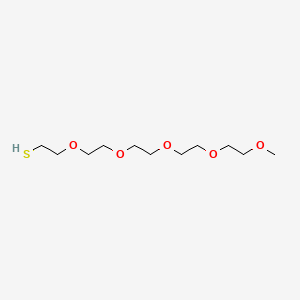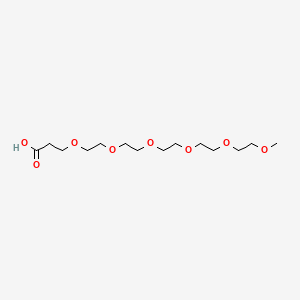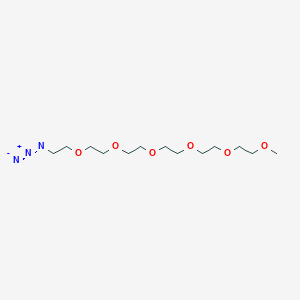
MS-1020
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
MS-1020 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study JAK3-mediated signaling pathways.
Biology: Employed in cell-based assays to investigate the role of JAK3 in cellular processes.
Medicine: Potential therapeutic agent for treating cancers with aberrant JAK3 signaling.
Industry: Utilized in the development of new drugs targeting JAK3
Mécanisme D'action
Le MS-1020 exerce ses effets en inhibant sélectivement JAK3. Il se lie directement au site de liaison de l’ATP de JAK3, bloquant son activité catalytique. Cette inhibition empêche la phosphorylation et l’activation des protéines en aval transductrices de signaux et activateurs de la transcription (STAT), en particulier STAT3 et STAT5. Par conséquent, cela conduit à la régulation négative de l’expression des gènes anti-apoptotiques et à l’induction de l’apoptose dans les cellules cancéreuses .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
This compound interacts with the Janus kinase 3 (JAK3) enzyme, blocking its catalytic activity . This interaction inhibits the JAK3/STAT signaling pathway, which plays a crucial role in immune response and cell growth . This compound’s ability to selectively inhibit JAK3 makes it a potential therapeutic agent for conditions associated with overactive JAK3/STAT signaling .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It inhibits STAT signaling in cancer cells with constitutive JAK3 activity, reducing tyrosine phosphorylated STAT3 levels . Furthermore, this compound affects cell viability only in cancer cells harboring persistently-active JAK3/STATs . It promotes cell death and induces apoptosis by down-regulating the expression of anti-apoptotic genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding with JAK3, thereby blocking its catalytic activity . This inhibition of JAK3 leads to a decrease in the activation of the downstream STAT3 transcription factor, which in turn reduces the expression of genes involved in cell survival and proliferation .
Metabolic Pathways
Given its role as a JAK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JAK/STAT signaling pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du MS-1020 implique plusieurs étapes, commençant par la préparation de la structure de base du naphtalènecarboxamide. Les étapes clés incluent :
Formation du noyau naphtalènecarboxamide : Ceci est réalisé par la réaction de l’acide 2-naphtoïque avec une amine appropriée dans des conditions déshydratantes.
Introduction de la partie indole : Le dérivé indole est introduit par une réaction de couplage avec le noyau naphtalènecarboxamide, généralement en utilisant un réactif de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP).
Hydroxylation : La dernière étape implique l’hydroxylation des cycles indole et naphtalène, qui peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le tétroxyde d’osmium
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la synthèse à grande échelle. Cela implique :
Traitement par lots : Utilisation de grands réacteurs pour réaliser les réactions de couplage et d’hydroxylation.
Purification : Emploi de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.
Contrôle de la qualité : S’assurer que le produit final répond à des normes de qualité strictes par des tests rigoureux
Analyse Des Réactions Chimiques
Types de réactions
Le MS-1020 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle sur les cycles indole et naphtalène peuvent être oxydés pour former des quinones.
Réduction : Le groupe carbonyle dans le carboxamide peut être réduit en amine.
Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution nucléophile
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou tétroxyde d’osmium dans des solvants aqueux ou organiques.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium dans des conditions anhydres.
Substitution : Nucléophiles tels que les alcoolates ou les amines en présence d’une base
Produits majeurs
Oxydation : Formation de quinones.
Réduction : Formation d’amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé de référence pour étudier les voies de signalisation médiées par JAK3.
Biologie : Employé dans des essais cellulaires pour étudier le rôle de JAK3 dans les processus cellulaires.
Médecine : Agent thérapeutique potentiel pour le traitement des cancers présentant une signalisation JAK3 aberrante.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant JAK3
Comparaison Avec Des Composés Similaires
Composés similaires
Tofacitinib : Un autre inhibiteur de JAK, mais avec une activité plus large contre JAK1, JAK2 et JAK3.
Ruxolitinib : Inhibe principalement JAK1 et JAK2, utilisé dans le traitement de la myélofibrose.
Baricitinib : Inhibe JAK1 et JAK2, utilisé pour la polyarthrite rhumatoïde
Unicité
Le MS-1020 est unique par sa forte sélectivité pour JAK3, ce qui en fait un outil précieux pour l’étude des voies de signalisation spécifiques à JAK3 et un candidat prometteur pour la thérapie anticancéreuse ciblée .
Propriétés
IUPAC Name |
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJNISGKGIHTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255516-86-9 |
Source


|
| Record name | 1255516-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is MS-1020 and what is its mechanism of action?
A1: this compound, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].
Q2: How was this compound discovered?
A2: this compound was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].
Q3: What makes this compound a selective JAK3 inhibitor?
A3: this compound demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.
Q4: What is the significance of selectively targeting JAK3 in cancer therapy?
A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, this compound offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.
Q5: Has this compound shown any effect on cancer cell viability?
A5: Yes, this compound has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for this compound, where it primarily affects cancer cells with aberrant JAK3 signaling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
